molecular formula C27H18N6 B3339020 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene CAS No. 351437-96-2

1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene

Cat. No.: B3339020
CAS No.: 351437-96-2
M. Wt: 426.5 g/mol
InChI Key: GEJNKGHTWHDVTK-UHFFFAOYSA-N
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Description

1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene is a white crystalline solid with a chemical structure that includes three benzene rings and three benzimidazole rings. This compound is known for its excellent photostability, thermal stability, and solubility. It can form aggregates in solution and exhibits good luminescent properties. It has high absorption in the ultraviolet region, effectively blocking ultraviolet penetration and protecting material stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene can be synthesized through various methods. One common preparation method involves starting with acetophenone, which undergoes a diazotization reaction to obtain diazotized acetophenone. This intermediate then reacts with 1,3-benzenedicarboxylic anhydride to form this compound .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of metal-organic frameworks (MOFs). The organic core is integrated with imidazole rings, which possess secondary and tertiary amines crucial for the protonation of metal ions. This method allows for the formation of novel MOFs with controlled porosity and structural versatility .

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: o-Iodoxybenzoic acid (IBX) in DMSO at 45°C.

    Substitution: Various electrophiles can be used to introduce different functional groups into the benzimidazole rings.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with IBX can lead to the formation of oxidized derivatives of the compound.

Scientific Research Applications

1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which 1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene exerts its effects involves its interaction with molecular targets and pathways. In optoelectronic devices, the compound acts as an electron transport layer, facilitating the movement of electrons and preventing hole accumulation. This enhances the efficiency and stability of the devices .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3,5-Tris(1H-benzo[d]imidazol-2-yl)benzene is unique due to its combination of photostability, thermal stability, and luminescent properties. Its ability to form stable aggregates and its high absorption in the ultraviolet region make it particularly valuable in applications requiring material stability and protection from UV radiation .

Properties

IUPAC Name

2-[3,5-bis(1H-benzimidazol-2-yl)phenyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N6/c1-2-8-20-19(7-1)28-25(29-20)16-13-17(26-30-21-9-3-4-10-22(21)31-26)15-18(14-16)27-32-23-11-5-6-12-24(23)33-27/h1-15H,(H,28,29)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEJNKGHTWHDVTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC(=C3)C4=NC5=CC=CC=C5N4)C6=NC7=CC=CC=C7N6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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